2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-4-chlorophenol with appropriate reagents to form the desired dioxolane ring. One common method involves the use of a base such as potassium carbonate in the presence of a solvent like acetone, followed by the addition of a suitable alkylating agent to introduce the dioxolane moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The dioxolane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The dioxolane ring may also play a role in modulating the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine: Shares similar structural features but with a different ring system.
4-Bromo-2-chlorophenol: A simpler compound with only the phenyl ring and halogen substituents.
Uniqueness
The combination of bromine, chlorine, and the dioxolane ring makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrClO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
LYWGFGVTWLQMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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